Indoline-5-carboxylic acid
Overview
Description
Indoline-5-carboxylic acid is a heterocyclic organic compound featuring an indoline core with a carboxylic acid group at the 5-position
Mechanism of Action
Target of Action
Indoline-5-carboxylic acid is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The interaction between host and microorganism widely affects the immune and metabolic status . Environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Indoline-5-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving the formation of indole derivatives .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including interactions with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indoline-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-nitrobenzylamine derivatives, followed by reduction and subsequent carboxylation. Another method includes the palladium-catalyzed coupling of indoline with carbon dioxide under high pressure .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs scalable methods such as catalytic hydrogenation of nitroindoline derivatives or direct carboxylation of indoline using carbon dioxide in the presence of a suitable catalyst .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form indole-5-carboxylic acid.
Reduction: The compound can be reduced to yield indoline derivatives with different substituents.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Indole-5-carboxylic acid.
Reduction: Various indoline derivatives.
Substitution: N-substituted indoline-5-carboxylic acids and other functionalized derivatives.
Scientific Research Applications
Indoline-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in developing pharmaceuticals, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of polymers and materials with unique electronic properties.
Comparison with Similar Compounds
Indole-5-carboxylic acid: Similar structure but with an indole core instead of indoline.
Indoline-2-carboxylic acid: Carboxylic acid group at the 2-position.
Indole-3-carboxylic acid: Carboxylic acid group at the 3-position.
Uniqueness: Indoline-5-carboxylic acid is unique due to the presence of the indoline core, which imparts different electronic and steric properties compared to indole derivatives. This uniqueness can influence its reactivity and binding interactions in various applications .
Properties
IUPAC Name |
2,3-dihydro-1H-indole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTLKUKANGQSRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429272 | |
Record name | indoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15861-30-0 | |
Record name | indoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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